molecular formula C17H11ClF3N5O B2488751 5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034458-08-5

5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2488751
CAS No.: 2034458-08-5
M. Wt: 393.75
InChI Key: FPDPQOHTDXNDBK-UHFFFAOYSA-N
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Description

5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H11ClF3N5O and its molecular weight is 393.75. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antimicrobial Applications

One of the primary scientific research applications of this compound involves its role as a key intermediate in the synthesis of novel compounds with antitumor and antimicrobial activities. For instance, Riyadh (2011) demonstrates the synthesis of enaminones used as building blocks to create substituted pyrazoles with notable cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in cancer treatment. This research highlights the compound's potential as a precursor in developing anticancer agents with additional antimicrobial properties (Riyadh, 2011).

Unique Mechanism of Tubulin Inhibition

Another significant application is found in the synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines as anticancer agents, as described by Zhang et al. (2007). These compounds, synthesized through treatments involving the compound of interest, exhibit a unique mechanism by promoting tubulin polymerization in vitro without competing with paclitaxel binding. This suggests a novel therapeutic pathway for cancer treatment, particularly for overcoming multidrug resistance in tumor cells, which has been a significant challenge in chemotherapy (Zhang et al., 2007).

Microtubule-Active Compound with Antitumor Activity

The compound has also been identified as part of the structure of TTI-237, a novel microtubule-active compound with in vivo antitumor activity. Beyer et al. (2008) found that TTI-237, which incorporates this chemical structure, exhibits properties distinguishing it from other microtubule-active compounds, such as inhibiting the binding of vinblastine to tubulin and inducing specific cellular changes leading to antitumor effects. This research underscores the compound's utility in designing new antitumor agents with unique modes of action (Beyer et al., 2008).

Design and Synthesis for Anticonvulsant Activities

Additionally, the compound's framework is pivotal in the design and synthesis of derivatives for anticonvulsant activities. Wang et al. (2015) explored the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, demonstrating significant in vivo anticonvulsant activity. This work emphasizes the compound's potential in developing new therapeutic options for epilepsy and related seizure disorders, showcasing its broad applicability in medicinal chemistry (Wang et al., 2015).

Future Directions

Triazole compounds have been the focus of scientific research due to their versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . Therefore, the future directions could involve further exploration of the biological activities of this compound and its potential applications in medicinal chemistry.

Properties

IUPAC Name

5-chloro-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N5O/c18-10-3-4-12-9(6-10)7-13(23-12)16(27)22-8-14-24-25-15-11(17(19,20)21)2-1-5-26(14)15/h1-7,23H,8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDPQOHTDXNDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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